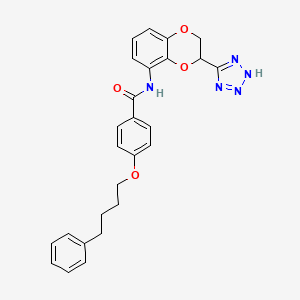

ONO-RS-347

説明

特性

CAS番号 |

103176-67-6 |

|---|---|

分子式 |

C26H25N5O4 |

分子量 |

471.5 g/mol |

IUPAC名 |

4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |

InChI |

InChI=1S/C26H25N5O4/c32-26(19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18)27-21-10-6-11-22-24(21)35-23(17-34-22)25-28-30-31-29-25/h1-3,6-8,10-15,23H,4-5,9,16-17H2,(H,27,32)(H,28,29,30,31) |

InChIキー |

CILFBYXDVWMEGJ-UHFFFAOYSA-N |

正規SMILES |

C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8-(4-(4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane ONO-RS 347 ONO-RS-347 |

製品の起源 |

United States |

Foundational & Exploratory

ONO-RS-347: A Technical Overview of a Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-347 is an orally active and potent antagonist of the cysteinyl leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4). Developed as a potential therapeutic agent for allergic asthma and other immediate hypersensitivity diseases, its mechanism of action centers on the inhibition of the pro-inflammatory and bronchoconstrictive effects of these lipid mediators. This document provides a concise technical overview of the available preclinical data on this compound, including its effects on bronchoconstriction and a generalized schematic of its role in the leukotriene signaling pathway. Due to the limited publicly available data, this guide serves as a high-level summary rather than an exhaustive in-depth analysis.

Core Mechanism of Action: Leukotriene D4 Receptor Antagonism

This compound functions as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1).[1] Leukotrienes, particularly LTC4 and LTD4, are potent inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. In the context of asthma and allergic responses, these leukotrienes are released from various immune cells, including mast cells and eosinophils.

Upon binding to the CysLT1 receptor on airway smooth muscle cells, LTC4 and LTD4 induce a cascade of events leading to:

-

Bronchoconstriction

-

Increased vascular permeability and plasma exudation

-

Mucus hypersecretion

-

Eosinophil recruitment

By competitively blocking the CysLT1 receptor, this compound prevents the binding of LTC4 and LTD4, thereby mitigating these pathological effects.[1]

Signaling Pathway

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for this compound.

Preclinical Data

The available preclinical data for this compound is limited but demonstrates its activity in animal models of bronchoconstriction.

Table 1: In Vivo Activity of this compound

| Experimental Model | Agonist | Effect of this compound | Species | Reference |

| Bronchoconstriction | Leukotriene D4 (LTD4) | Inhibition | Guinea Pig | [1] |

Experimental Protocols

While detailed protocols are not available in the public domain, a generalized methodology for assessing the in vivo efficacy of a leukotriene antagonist like this compound in a guinea pig model of bronchoconstriction is outlined below.

General Protocol: Inhibition of LTD4-Induced Bronchoconstriction in Guinea Pigs

-

Animal Model: Male Hartley guinea pigs are typically used.

-

Anesthesia: Animals are anesthetized, often with a combination of urethane and an alpha-chloralose.

-

Surgical Preparation: The trachea is cannulated for artificial respiration, and the jugular vein is cannulated for intravenous administration of the agonist and test compounds. A carotid artery may be cannulated to monitor blood pressure.

-

Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure or airway resistance using a pneumotachograph.

-

Compound Administration: this compound or vehicle is administered, often orally or intravenously, at a predetermined time before the agonist challenge.

-

Agonist Challenge: A baseline of respiratory parameters is established. Leukotriene D4 (LTD4) is then administered intravenously at a dose known to induce a significant and reproducible bronchoconstrictor response.

-

Data Analysis: The peak increase in pulmonary inflation pressure or airway resistance following LTD4 challenge is measured. The percentage inhibition of the bronchoconstrictor response by this compound is calculated by comparing the response in treated animals to that in vehicle-treated controls.

The following diagram provides a simplified workflow for this type of preclinical experiment.

Conclusion

This compound is a leukotriene C4 and D4 antagonist that has shown preclinical efficacy in inhibiting LTD4-induced bronchoconstriction. Its mechanism of action is centered on blocking the CysLT1 receptor, a key component in the inflammatory cascade of asthma and allergic diseases. While the publicly available data on this compound is not extensive, the foundational evidence points to its potential as a therapeutic agent in respiratory and allergic conditions. Further research and publication of more detailed preclinical and clinical data would be necessary for a comprehensive understanding of its pharmacological profile and therapeutic utility.

References

ONO-RS-347: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ONO-RS-347, a potent and orally active antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. Leukotrienes C4 (LTC4) and D4 (LTD4) are key inflammatory mediators implicated in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases. This compound, chemically identified as N-(3-(1H-tetrazol-5-yl)-2,3-dihydrobenzo[b][1][2]dioxin-5-yl)-4-(4-phenylbutoxy)benzamide, has demonstrated significant potential in preclinical models by effectively inhibiting LTD4-induced bronchoconstriction. This guide details the discovery, chemical synthesis, pharmacological properties, and the underlying mechanism of action of this compound, presenting key data and experimental methodologies to support further research and development in this area.

Discovery and Rationale

This compound was developed as part of a research program aimed at identifying novel, potent, and orally bioavailable antagonists of LTC4 and LTD4.[1] The rationale for its development stems from the well-established role of cysteinyl leukotrienes in the inflammatory cascade of allergic respiratory diseases. These lipid mediators, produced by various inflammatory cells, induce potent bronchoconstriction, increase vascular permeability, and promote mucus secretion, all hallmark features of asthma. By blocking the action of LTC4 and LTD4 at their receptors, this compound was designed to mitigate these pathological effects.

Chemical Synthesis

The synthesis of this compound involves a multi-step process, which is detailed in the primary literature. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, readers are directed to the original publication by Nakai et al. in the Journal of Medicinal Chemistry.

Please note: The following is a representative synthetic workflow and may not encompass all specific reagents and conditions.

Caption: Generalized synthetic workflow for this compound.

Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at cysteinyl leukotriene receptors. Cysteinyl leukotrienes (LTC4 and LTD4) are products of the 5-lipoxygenase pathway and exert their biological effects by binding to specific G-protein coupled receptors, primarily CysLT1 and CysLT2. This binding initiates a signaling cascade that leads to the physiological responses associated with allergic inflammation.

Caption: this compound blocks the leukotriene signaling pathway.

Quantitative Data

The following table summarizes the key quantitative data for this compound from preclinical studies.

| Parameter | Species | Assay | Value | Reference |

| LTD4 Antagonism | Guinea Pig | LTD4-induced bronchoconstriction | Potent Inhibition | [1] |

| Oral Activity | Guinea Pig | LTD4-induced bronchoconstriction | Orally Active | [1] |

Further quantitative data, such as IC50 or Ki values, should be obtained from the primary literature.

Key Experimental Protocols

LTD4-Induced Bronchoconstriction in Guinea Pigs

This in vivo assay is a standard model for evaluating the efficacy of leukotriene antagonists.

Caption: Workflow for assessing this compound's effect on bronchoconstriction.

Methodology:

-

Animal Preparation: Male Hartley guinea pigs are anesthetized.

-

Surgical Procedure: The trachea is cannulated for artificial respiration, and the jugular vein is cannulated for intravenous administration of substances.

-

Measurement of Bronchoconstriction: Pulmonary inflation pressure is monitored as an index of bronchoconstriction.

-

Drug Administration: this compound is administered either intravenously or orally at various doses prior to the leukotriene challenge.

-

LTD4 Challenge: A standardized dose of LTD4 is administered intravenously to induce bronchoconstriction.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the bronchoconstrictor response to LTD4 compared to a vehicle control group.

Conclusion

This compound is a potent and orally active leukotriene D4 and C4 antagonist with demonstrated efficacy in preclinical models of allergic asthma. Its mechanism of action, involving the competitive blockade of CysLT receptors, provides a clear rationale for its therapeutic potential. The information presented in this technical guide, including its discovery, synthesis, pharmacological profile, and key experimental methodologies, serves as a valuable resource for researchers and drug development professionals interested in the field of anti-inflammatory and respiratory therapeutics. Further investigation into the clinical efficacy and safety of this compound and related compounds is warranted.

References

ONO-RS-347: A Technical Overview of a Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4). These leukotrienes are critical lipid mediators in the inflammatory cascade, particularly in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases. By blocking the binding of LTC4 and LTD4 to their receptors, this compound effectively inhibits the downstream signaling that leads to bronchoconstriction, airway edema, and mucus secretion. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |

| Molecular Formula | C26H25N5O4 |

| Molecular Weight | 471.51 g/mol |

| CAS Number | 103176-67-6 |

Mechanism of Action: Antagonism of the Cysteinyl Leukotriene Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor. In inflammatory conditions such as asthma, the release of arachidonic acid from the cell membrane leads to the synthesis of leukotrienes. LTC4, LTD4, and LTE4, collectively known as cysteinyl leukotrienes, exert their potent pro-inflammatory and bronchoconstrictive effects by binding to CysLT receptors on various target cells, including airway smooth muscle and inflammatory cells.

This compound specifically blocks the binding of LTC4 and LTD4 to the CysLT1 receptor, thereby preventing the initiation of the downstream signaling cascade that results in the key pathological features of asthma.

ONO-RS-347: A Technical Guide on Preclinical Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical pharmacology and toxicology data for ONO-RS-347. It is intended for informational purposes for a scientific audience. Specific quantitative data for this compound is limited in the public domain. Information on the related compound, ONO-1078 (Pranlukast), is provided for context but should not be directly extrapolated.

Introduction

This compound is a potent and orally active antagonist of the cysteinyl leukotriene C4 (LTC4) and D4 (LTD4) receptors, indicating its primary mechanism of action as a CysLT1 receptor antagonist.[1] Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases. By blocking the action of these mediators, this compound has been investigated for its potential therapeutic utility in these conditions. Preclinical studies have primarily focused on its effects on bronchoconstriction in guinea pig models.

Pharmacology

Mechanism of Action

This compound is a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from arachidonic acid that play a crucial role in the inflammatory cascade, particularly in allergic airway inflammation. They are responsible for bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment. This compound competitively binds to the CysLT1 receptor, thereby inhibiting the downstream signaling pathways initiated by cysteinyl leukotrienes.

In Vitro Pharmacology

Table 1: In Vitro Pharmacology of this compound (Data Not Available)

| Assay | Target | Species | Value (e.g., Ki, IC50) | Reference |

|---|---|---|---|---|

| Receptor Binding | CysLT1 | Guinea Pig Lung | Data Not Available | - |

| Functional Antagonism | LTD4-induced Contraction | Guinea Pig Trachea | Data Not Available | - |

In Vivo Pharmacology

This compound has been shown to be effective in animal models of allergic asthma. Specifically, it inhibits LTD4-induced bronchoconstriction in guinea pigs.[1] However, specific in vivo potency data, such as the effective dose (ED50), have not been publicly disclosed.

Table 2: In Vivo Pharmacology of this compound (Data Not Available)

| Model | Species | Endpoint | Route of Administration | Value (e.g., ED50) | Reference |

|---|

| LTD4-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | Oral | Data Not Available |[1] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available in the reviewed literature. The compound is described as "orally active," suggesting it possesses some degree of oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound (Data Not Available)

| Species | Parameter | Value |

|---|---|---|

| Rat | Oral Bioavailability (%) | Data Not Available |

| Half-life (t½) | Data Not Available | |

| Volume of Distribution (Vd) | Data Not Available | |

| Clearance (CL) | Data Not Available | |

| Dog | Oral Bioavailability (%) | Data Not Available |

| Half-life (t½) | Data Not Available | |

| Volume of Distribution (Vd) | Data Not Available |

| | Clearance (CL) | Data Not Available |

Toxicology

Comprehensive toxicology data for this compound, including results from acute, subchronic, and chronic toxicity studies, are not publicly available. Therefore, key toxicological endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL) cannot be provided. Safety pharmacology studies are a standard component of preclinical drug development to assess the potential for adverse effects on major physiological systems.

Safety Pharmacology

While specific safety pharmacology data for this compound is unavailable, a standard assessment would typically include an evaluation of the cardiovascular, respiratory, and central nervous systems.

Table 4: Toxicological Profile of this compound (Data Not Available)

| Study Type | Species | Key Findings | NOAEL |

|---|---|---|---|

| Acute Toxicity | Rat | Data Not Available | Data Not Available |

| Repeat-Dose Toxicity | Rat/Dog | Data Not Available | Data Not Available |

| Safety Pharmacology - Cardiovascular | Dog | Data Not Available | - |

| Safety Pharmacology - Respiratory | Rat | Data Not Available | - |

| Safety Pharmacology - CNS | Rat | Data Not Available | - |

| Genotoxicity (e.g., Ames test) | - | Data Not Available | - |

Experimental Protocols

Detailed, specific experimental protocols for studies involving this compound have not been published. The following represents a generalized workflow for a key in vivo experiment based on standard pharmacological practices.

In Vivo LTD4-Induced Bronchoconstriction in Guinea Pigs

This experimental model is commonly used to evaluate the efficacy of CysLT1 receptor antagonists.

Protocol Outline:

-

Animal Model: Male Hartley guinea pigs are typically used. Animals are acclimatized to laboratory conditions before the experiment.

-

Dosing: A predetermined dose of this compound or vehicle is administered orally at a specified time before the leukotriene challenge.

-

Anesthesia and Instrumentation: Animals are anesthetized, and a tracheal cannula is inserted for artificial ventilation. Catheters may be placed for drug administration and blood pressure monitoring.

-

Respiratory Mechanics Measurement: Airway resistance and dynamic lung compliance are measured using a pneumotachograph and pressure transducer connected to a data acquisition system.

-

Leukotriene Challenge: After a stable baseline is established, a bolus of LTD4 is administered intravenously or via aerosol to induce bronchoconstriction.

-

Data Collection and Analysis: Changes in airway resistance and lung compliance are recorded continuously. The peak bronchoconstrictor response is measured and compared between the this compound-treated and vehicle-treated groups to determine the percentage of inhibition.

Summary and Conclusion

This compound is a CysLT1 receptor antagonist with demonstrated activity in preclinical models of bronchoconstriction. Its mechanism of action targets a key pathway in the pathophysiology of asthma and allergic diseases. However, a comprehensive in-depth technical guide is significantly hampered by the lack of publicly available quantitative data on its pharmacology, pharmacokinetics, and toxicology. Further publication of preclinical data would be necessary to fully characterize the profile of this compound for the scientific and drug development community.

References

ONO-RS-347: A Technical Overview of a Leukotriene Receptor Antagonist

Introduction

ONO-RS-347 is identified as an orally active and potent antagonist of leukotriene C4 and D4.[1] Developed in the mid-1980s, it emerged from research focused on creating new antagonists for what was then termed "slow-reacting substance of anaphylaxis" (SRS-A), now known to be the cysteinyl leukotrienes.[2] this compound has shown efficacy in inhibiting leukotriene D4 (LTD4)-induced bronchoconstriction in guinea pigs, indicating its potential for the research and treatment of allergic asthma and other immediate hypersensitivity diseases.[1] Despite its early identification, detailed public-domain data on the specific binding affinity of this compound remains scarce. This guide provides a comprehensive overview of the available information on this compound and its context within the broader class of leukotriene receptor antagonists, with a particular focus on the closely related and more extensively studied compound, ONO-1078 (Pranlukast).

Core Focus: Leukotriene Receptor Antagonism

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from arachidonic acid. They exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R).[3][4] Activation of these receptors, particularly CysLT1R, in airway smooth muscle cells and inflammatory cells, leads to the hallmark symptoms of asthma and allergic rhinitis, such as bronchoconstriction, increased vascular permeability, and eosinophil migration.[5] this compound, as a leukotriene C4 and D4 antagonist, is designed to block these pathological effects by competitively inhibiting the binding of these inflammatory mediators to their receptors.

Quantitative Data: Binding Affinity of Related Compound ONO-1078 (Pranlukast)

| Compound | Target | Assay | Value | Reference |

| ONO-1078 (Pranlukast) | CysLT1 Receptor | Inhibition of LTD4-evoked 35SO4 output | IC50: 0.3 µM | [7] |

| ONO-1078 (Pranlukast) | CysLT1 Receptor | Inhibition of LTD4 concentration-response curve | pKB: 7.0 | [7] |

Note: IC50 is the half maximal inhibitory concentration. pKB is the negative logarithm of the dissociation constant of an antagonist, providing a measure of its affinity.

Experimental Protocols

The determination of leukotriene receptor binding affinity typically involves radioligand binding assays. Below is a generalized protocol for a competitive binding assay, a common method used to determine the affinity of an unlabeled antagonist like this compound.

Protocol: Leukotriene Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Radioligand: [3H]-LTD4 or another suitable CysLT1 receptor radiolabeled antagonist.

-

Test Compound: this compound at a range of concentrations.

-

Receptor Source: Human lung crude membrane fraction or a cell line expressing the CysLT1 receptor.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2, CaCl2).

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from human lung tissue or CysLT1R-expressing cells by homogenization and centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane preparation.

-

A fixed concentration of [3H]-LTD4.

-

Varying concentrations of this compound (or buffer for total binding, and a high concentration of an unlabeled ligand for non-specific binding).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway of Cysteinyl Leukotriene Receptor 1 (CysLT1R)

The following diagram illustrates the signaling cascade initiated by the binding of leukotriene D4 (LTD4) to the CysLT1 receptor and the point of inhibition by an antagonist like this compound.

Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Competitive Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Protective effects of a leukotriene inhibitor and a leukotriene antagonist on endotoxin-induced mortality in carrageenan-pretreated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of analgesic-induced asthma by leukotriene receptor antagonist ONO-1078 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

ONO-RS-347: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ONO-RS-347, a potent antagonist of cysteinyl leukotriene receptors CysLT1. This document is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of leukotriene pathway modulators.

Chemical Structure and Properties

This compound is a synthetic molecule designed to selectively inhibit the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide | PubChem CID 128237 |

| Molecular Formula | C26H25N5O4 | PubChem CID 128237 |

| Molecular Weight | 471.5 g/mol | PubChem CID 128237 |

| CAS Number | 103176-67-6 | PubChem CID 128237 |

| Synonyms | ONO-RS 347, ONO 1078-RS-347 | PubChem CID 128237 |

Pharmacological Profile

This compound is a selective and potent competitive antagonist of the CysLT1 receptor. Cysteinyl leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other allergic and inflammatory conditions. By blocking the CysLT1 receptor, this compound inhibits the downstream signaling pathways that lead to bronchoconstriction, mucus secretion, and eosinophil recruitment.[1]

Mechanism of Action

The binding of cysteinyl leukotrienes (LTD4) to the CysLT1 receptor, a G-protein coupled receptor (GPCR), activates a signaling cascade that results in smooth muscle contraction and inflammatory responses. This compound competitively binds to the CysLT1 receptor, thereby preventing the binding of endogenous leukotrienes and inhibiting their biological effects.

In Vitro and In Vivo Activity

Studies have demonstrated the efficacy of this compound in various experimental models.

| Assay | Species | Tissue/Model | Effect of this compound |

| Smooth Muscle Contraction | Guinea Pig | Trachea | Inhibition of LTD4-induced bronchoconstriction |

| Smooth Muscle Contraction | Guinea Pig | Ileum | Antagonism of leukotriene-induced contractions |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for assays commonly used to characterize CysLT1 receptor antagonists like this compound.

Guinea Pig Tracheal Ring Contraction Assay

This in vitro assay assesses the ability of a compound to inhibit agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cleaned of connective tissue and cut into rings.

-

Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension of 1 g for at least 1 hour, with washes every 15-20 minutes.

-

Experiment: A cumulative concentration-response curve to LTD4 is generated. To assess the antagonist activity of this compound, the tissues are pre-incubated with the compound for a set period before the addition of LTD4.

-

Data Analysis: The contractile responses are recorded, and the potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in the agonist concentration-response curve.

Conclusion

This compound is a valuable research tool for investigating the role of the cysteinyl leukotriene pathway in various physiological and pathological processes. Its potent and selective antagonism of the CysLT1 receptor makes it a suitable candidate for studies aimed at understanding the therapeutic potential of targeting this pathway in inflammatory diseases such as asthma. Further research is warranted to fully elucidate its clinical utility.

References

ONO-RS-347: An In-Depth Technical Guide for Asthma and Allergy Research

Disclaimer: As of late 2025, there is no publicly available information regarding a compound designated "ONO-RS-347" from ONO Pharmaceutical or in the broader scientific literature. It is possible that this is an internal, preclinical designation not yet disclosed.

However, based on the compound's nomenclature, it may belong to a series of related molecules, one of which, ONO-RS-082 , has been characterized in preclinical research. ONO-RS-082 is a known inhibitor of phospholipase A2 (PLA2), an enzyme group critically involved in the inflammatory pathways of asthma and allergy. This guide will therefore focus on the technical details of ONO-RS-082 as a representative and relevant tool for researchers in this field, providing a framework for understanding how a compound like this compound might be profiled.

Core Compound Profile: ONO-RS-082

ONO-RS-082 is a reversible inhibitor of calcium-independent phospholipase A2 (iPLA2). By blocking PLA2, ONO-RS-082 prevents the initial step in the arachidonic acid cascade, which is responsible for the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes. This mechanism makes it a valuable research tool for dissecting the role of PLA2-mediated inflammation in various diseases, including respiratory and allergic conditions.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for ONO-RS-082 in various preclinical assays.

| Parameter | Value | Assay System | Reference |

| IC50 (PLA2 Inhibition) | 1.0 µM | Phospholipase A (PLA) enzyme assay | [1] |

| IC50 (PLA2 Inhibition) | 7.0 µM | Guinea pig lung PLA2 enzyme assay | [2] |

| Effective Concentration | 3.5 µM | Inhibition of epinephrine-stimulated thromboxane production | [3][4] |

| Effective Concentration | 10 µM | Prevention of P. aeruginosa-induced PMN transepithelial migration | [1] |

Signaling Pathways and Mechanism of Action

ONO-RS-082's primary mechanism of action is the inhibition of phospholipase A2 (PLA2). This enzyme is responsible for hydrolyzing the sn-2 position of membrane phospholipids, releasing arachidonic acid (AA). Free AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, bronchoconstriction, and mucus production, all of which are hallmark features of asthma and allergic responses. By inhibiting PLA2, ONO-RS-082 effectively blocks the entire downstream cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments in which ONO-RS-082 has been utilized, based on the available literature.

Phospholipase A2 (PLA2) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds against PLA2.

Objective: To quantify the inhibition of PLA2-catalyzed release of arachidonic acid from phospholipid substrates.

Materials:

-

Purified PLA2 enzyme (e.g., from guinea pig lung or recombinant human iPLA2)

-

ONO-RS-082

-

Radiolabeled substrate: 1-palmitoyl-2-[1-14C]arachidonyl-sn-glycero-3-phosphorylcholine

-

Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.5, containing 4 mM EGTA for Ca2+-independent PLA2)

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Organic solvent for extraction (e.g., Dole's reagent: isopropanol/heptane/1 N H2SO4, 40:10:1)

-

Silica gel for separation of free fatty acids

-

Scintillation cocktail and counter

Procedure:

-

Prepare a stock solution of ONO-RS-082 in a suitable solvent (e.g., DMSO).

-

In a reaction tube, pre-incubate the PLA2 enzyme with varying concentrations of ONO-RS-082 or vehicle control in the assay buffer for 15 minutes at 37°C.

-

Initiate the reaction by adding the radiolabeled phospholipid substrate. The final reaction mixture should contain the enzyme, inhibitor, substrate, and BSA in the assay buffer.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.

-

Stop the reaction by adding the organic extraction solvent.

-

Vortex vigorously and centrifuge to separate the phases.

-

Isolate the upper organic phase containing the lipids.

-

Separate the released [14C]arachidonic acid from the unhydrolyzed substrate using silica gel chromatography.

-

Quantify the radioactivity of the free arachidonic acid fraction using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of ONO-RS-082 relative to the vehicle control and determine the IC50 value.

Inhibition of Thromboxane Production in Human Platelets

This protocol is based on the methods described by Banga et al. (1986)[1].

Objective: To measure the effect of ONO-RS-082 on the production of thromboxane, a downstream product of the arachidonic acid cascade, in stimulated human platelets.

Materials:

-

Freshly isolated human platelets

-

ONO-RS-082

-

Platelet agonist (e.g., epinephrine, arachidonic acid)

-

Aspirin (to inhibit cyclooxygenase and isolate PLA2-dependent AA release)

-

Tyrode's buffer with albumin

-

Thromboxane B2 (TXB2) ELISA kit or radioimmunoassay kit

Procedure:

-

Isolate human platelets from whole blood by differential centrifugation.

-

Resuspend the platelets in Tyrode's buffer containing albumin to a standardized concentration.

-

Pre-treat the platelet suspension with aspirin to ensure that any measured thromboxane production is dependent on the release of arachidonic acid by PLA2.

-

Pre-incubate the aspirin-treated platelets with ONO-RS-082 (e.g., 3.5 µM) or vehicle control for 10-15 minutes at 37°C.

-

Stimulate the platelets with an agonist like epinephrine to induce arachidonic acid release and subsequent thromboxane synthesis.

-

Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding a stopping solution (e.g., indomethacin and EDTA) and placing the samples on ice.

-

Centrifuge to pellet the platelets and collect the supernatant.

-

Measure the concentration of the stable thromboxane A2 metabolite, TXB2, in the supernatant using a commercial ELISA or RIA kit.

-

Compare the TXB2 levels in the ONO-RS-082 treated samples to the vehicle control to determine the percentage of inhibition.

Polymorphonuclear Neutrophil (PMN) Transepithelial Migration Assay

This is a general protocol for a Transwell migration assay, which can be adapted to study the effects of inhibitors like ONO-RS-082.

Objective: To assess the ability of ONO-RS-082 to inhibit the migration of neutrophils across an epithelial cell monolayer towards a chemoattractant.

Materials:

-

Epithelial cell line (e.g., A549 lung epithelial cells)

-

Transwell inserts (with a porous membrane, e.g., 3.0 µm pores)

-

Freshly isolated human PMNs (neutrophils)

-

ONO-RS-082

-

Chemoattractant (e.g., fMLP, IL-8, or bacterial products like those from P. aeruginosa)

-

Culture medium and buffers (e.g., HBSS)

-

Myeloperoxidase (MPO) assay kit or cell counting method for quantification

Procedure:

-

Culture the epithelial cells on the upper surface of the Transwell inserts until a confluent monolayer is formed.

-

Isolate PMNs from fresh human blood.

-

Pre-treat the PMNs with ONO-RS-082 (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.

-

Place the Transwell inserts containing the epithelial monolayer into a multi-well plate.

-

Add the chemoattractant to the lower chamber of the wells.

-

Add the pre-treated PMNs to the upper chamber of the Transwell inserts.

-

Incubate for a period sufficient to allow migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the Transwell inserts.

-

Quantify the number of PMNs that have migrated into the lower chamber. This can be done by:

-

Collecting the medium from the lower chamber and counting the cells directly.

-

Lysing the cells in the lower chamber and measuring the activity of the PMN-specific enzyme myeloperoxidase (MPO) using a colorimetric assay.

-

-

Compare the number of migrated PMNs in the ONO-RS-082 treated group to the vehicle control to determine the extent of inhibition.

Conclusion

While direct data on "this compound" is not available, the profile of the related compound ONO-RS-082 provides a strong rationale for investigating PLA2 inhibitors in the context of asthma and allergy. The inhibition of the arachidonic acid cascade at its origin offers a powerful therapeutic strategy to block the production of multiple pro-inflammatory lipid mediators. The experimental protocols and data presented here for ONO-RS-082 serve as a comprehensive technical guide for researchers aiming to explore the role of PLA2 in respiratory and allergic inflammation and to evaluate novel inhibitors in this class.

References

- 1. Activation of phospholipases A and C in human platelets exposed to epinephrine: role of glycoproteins IIb/IIIa and dual role of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Coculture Assay to Assess Pathogen Induced Neutrophil Trans-epithelial Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of transferrin recycling and endosome tubulation by phospholipase A2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ONO-RS-347 in Hypersensitivity Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is an orally active and potent antagonist of cysteinyl leukotrienes C4 (LTC4) and D4 (LTD4).[1] Developed by Ono Pharmaceutical, this compound has shown promise in preclinical studies for the treatment of allergic asthma and other immediate hypersensitivity diseases.[1] This technical guide provides an in-depth overview of the available data on this compound and its closely related analogue, pranlukast (ONO-RS-411/ONO-1078), in the context of hypersensitivity models. Due to the limited publicly available quantitative data for this compound, data from pranlukast, a well-characterized cysteinyl leukotriene receptor 1 (CysLT1) antagonist from the same chemical series, is included to provide a more comprehensive understanding of the potential mechanism and efficacy.

Core Mechanism of Action: CysLT1 Receptor Antagonism

This compound and pranlukast exert their therapeutic effects by selectively blocking the CysLT1 receptor.[2][3] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators derived from arachidonic acid.[4] In hypersensitivity reactions, particularly in the airways, these leukotrienes are released from mast cells and eosinophils and bind to CysLT1 receptors on airway smooth muscle cells and other target cells. This binding initiates a signaling cascade that leads to the key pathological features of asthma and allergic rhinitis, including:

-

Bronchoconstriction

-

Increased vascular permeability and tissue edema

-

Mucus hypersecretion

-

Eosinophil recruitment and activation

By competitively inhibiting the binding of cysteinyl leukotrienes to the CysLT1 receptor, this compound and its analogues effectively block these downstream effects, leading to bronchodilation and a reduction in the inflammatory response.[2]

Signaling Pathway of CysLT1 Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by cysteinyl leukotrienes and the inhibitory action of a CysLT1 receptor antagonist like this compound.

Quantitative Data in Hypersensitivity Models

While specific quantitative data for this compound is scarce in publicly available literature, extensive data exists for its close analogue, pranlukast (ONO-RS-411/ONO-1078). This data provides valuable insights into the expected potency and efficacy of CysLT1 receptor antagonists from this chemical series.

Table 1: In Vitro Receptor Binding Affinity of Pranlukast

| Ligand | Receptor | Assay Type | IC50 (nM) | Reference |

| Pranlukast | CysLT1 | Radioligand Binding | 4.3 - 7.2 | [5] |

| Pranlukast | CysLT2 (human) | Radioligand Binding | 3,620 | [5] |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of Pranlukast in Guinea Pig Models of Bronchoconstriction

| Model | Agonist | Route of Administration | ID50 (µg/kg) | Reference |

| Bronchoconstriction | LTC4 | Intravenous | 0.8 | [5] |

| Bronchoconstriction | LTD4 | Intravenous | 1 | [5] |

| Bronchoconstriction | LTE4 | Intravenous | 0.7 | [5] |

| Bronchoconstriction | LTB4 | Intravenous | >500 | [5] |

ID50: Half-maximal inhibitory dose.

Table 3: In Vitro Efficacy of Pranlukast on Mucus Secretion

| Model | Agonist | IC50 (µM) | Reference |

| Isolated Guinea Pig Trachea | LTD4 | 0.3 | [5] |

Experimental Protocols in Hypersensitivity Models

The guinea pig is a well-established and clinically relevant animal model for studying asthma and airway hyperreactivity due to the anatomical and physiological similarities of its airways to humans.[6] The following are detailed methodologies for key experiments used to evaluate the efficacy of CysLT1 receptor antagonists in hypersensitivity models.

LTD4-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of a compound to inhibit bronchoconstriction directly induced by a cysteinyl leukotriene.

Methodology:

-

Animal Model: Male Hartley guinea pigs are typically used.

-

Anesthesia and Instrumentation: Animals are anesthetized, and a tracheal cannula is inserted for artificial respiration. A catheter is placed in the jugular vein for intravenous administration of compounds. Airway pressure is monitored to assess bronchoconstriction.

-

Compound Administration: this compound or a vehicle control is administered intravenously at various doses prior to the leukotriene challenge.

-

Leukotriene Challenge: A specific dose of LTD4 (e.g., 0.5-1.0 µg/kg) is administered intravenously to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: The increase in pulmonary inflation pressure is measured as an index of bronchoconstriction.

-

Data Analysis: The percentage inhibition of the LTD4-induced bronchoconstriction by the test compound is calculated to determine the ID50 value.

Active Systemic Anaphylaxis in Guinea Pigs

This model evaluates the efficacy of a compound in a more complex, immune-driven model of immediate hypersensitivity.

Methodology:

-

Sensitization: Guinea pigs are actively sensitized by intraperitoneal injections of an antigen, typically ovalbumin (OVA), often with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 0 and day 7).

-

Resting Period: A resting period of 14-21 days allows for the development of an immune response and production of antibodies.

-

Compound Administration: this compound or a vehicle control is administered (e.g., orally or intravenously) at a specified time before the antigen challenge.

-

Antigen Challenge: Sensitized animals are challenged with an intravenous injection of the antigen (OVA).

-

Observation of Anaphylactic Symptoms: Animals are observed for clinical signs of anaphylaxis, which can include piloerection, coughing, dyspnea, convulsions, and death. The severity of the reaction is scored.

-

Measurement of Physiological Parameters: In some protocols, physiological parameters such as changes in blood pressure or respiratory function are monitored.

-

Data Analysis: The ability of the test compound to prevent or reduce the severity of anaphylactic symptoms is evaluated.

Conclusion

This compound is a potent antagonist of the CysLT1 receptor, a key target in the pathophysiology of hypersensitivity reactions such as asthma and allergic rhinitis. While specific quantitative data for this compound is limited, the extensive data available for the closely related compound, pranlukast, demonstrates the high potency and efficacy of this class of molecules in relevant preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CysLT1 receptor antagonists in the drug development pipeline. Further studies are warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

ONO-RS-347 (CAS 103176-67-6): A Technical Overview of a Potent Leukotriene Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2.[1] Developed in the mid-1980s, this small molecule, with the chemical formula C26H25N5O4, emerged from research focused on identifying new therapeutic agents for allergic asthma and other immediate hypersensitivity diseases.[1][2] Its primary mechanism of action involves the competitive inhibition of leukotrienes C4 (LTC4) and D4 (LTD4), key inflammatory mediators in the pathophysiology of asthma and allergic responses. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, preclinical pharmacology, and what is known about its chemical properties.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 103176-67-6 | [1] |

| Molecular Formula | C26H25N5O4 | [1] |

| Molecular Weight | 471.51 g/mol | [1] |

| Target | Leukotriene Receptor (LTC4 and LTD4 antagonist) | [1] |

| Therapeutic Potential | Allergic asthma, immediate hypersensitivity diseases | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of cysteinyl leukotriene receptors. In inflammatory conditions such as asthma, the release of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) from mast cells and eosinophils triggers a cascade of pathological effects, including bronchoconstriction, increased vascular permeability, and mucus secretion. These effects are mediated through the activation of G-protein coupled receptors (GPCRs), primarily the CysLT1 receptor.

By competitively binding to these receptors, this compound blocks the downstream signaling pathways initiated by LTC4 and LTD4. This inhibition prevents the mobilization of intracellular calcium and the subsequent activation of protein kinase C, which are critical steps in the contraction of airway smooth muscle. The anticipated outcome of this receptor antagonism is the alleviation of bronchospasm and a reduction in the inflammatory response characteristic of asthma.

Figure 1: Proposed signaling pathway of this compound action.

Preclinical Pharmacology

The primary preclinical evidence for the efficacy of this compound comes from in vivo studies in guinea pigs, a well-established animal model for asthma research.

Inhibition of LTD4-Induced Bronchoconstriction in Guinea Pigs

Experimental Protocol Outline:

A standardized method for evaluating the inhibition of LTD4-induced bronchoconstriction in guinea pigs typically involves the following steps:

-

Animal Model: Male Hartley guinea pigs are commonly used.

-

Anesthesia: Animals are anesthetized, often with an agent like pentobarbital.

-

Surgical Preparation: The jugular vein is cannulated for intravenous administration of substances, and the trachea is cannulated for artificial respiration and measurement of pulmonary mechanics.

-

Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure or airway resistance are measured as an index of bronchoconstriction.

-

Drug Administration:

-

A baseline measurement of pulmonary mechanics is established.

-

This compound or a vehicle control is administered, typically intravenously or orally at varying doses.

-

After a predetermined time, a bolus of LTD4 is administered intravenously to induce bronchoconstriction.

-

-

Data Analysis: The percentage of inhibition of the LTD4-induced bronchoconstriction by this compound is calculated by comparing the response in treated animals to that in control animals.

Figure 2: Generalized workflow for in vivo bronchoconstriction studies.

Synthesis and Chemical Properties

Detailed, step-by-step synthesis protocols for this compound are not publicly available. However, chemical supplier information and related literature suggest that a key intermediate in its synthesis is 4-(4-Phenylbutoxy)benzoic acid.[4] The synthesis of related benzopyran leukotriene antagonists often involves multi-step reaction sequences.

Pharmacokinetics and Clinical Development

There is a notable lack of publicly available information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in preclinical models. Similarly, extensive searches of clinical trial registries and literature have not yielded any evidence of human clinical trials for this compound. It is possible that the compound's development was discontinued in the preclinical or very early clinical stages for undisclosed reasons.

Conclusion

This compound is a potent, orally active leukotriene C4 and D4 antagonist that demonstrated efficacy in preclinical models of asthma in the 1980s. Its mechanism of action is centered on the blockade of the CysLT1 receptor, a key mediator of bronchoconstriction and inflammation in the airways. While the foundational research established its potential, a lack of accessible, detailed quantitative data, specific experimental protocols, pharmacokinetic profiles, and any record of clinical development limits a full contemporary assessment of this compound. Further investigation into historical and potentially proprietary archives would be necessary to construct a more complete technical profile of this compound.

References

Preclinical Profile of ONO-RS-347: A Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is a potent and orally active antagonist of the cysteinyl-leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] Developed as a potential therapeutic agent for allergic asthma and other immediate hypersensitivity diseases, its preclinical evaluation centered on its ability to counteract the bronchoconstrictive effects of these inflammatory mediators. This technical guide synthesizes the available preclinical data on this compound, providing an overview of its pharmacological activity and the experimental methodologies employed in its initial characterization.

Core Mechanism of Action

This compound functions as a selective antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor. Cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators synthesized by various inflammatory cells, including mast cells and eosinophils. Upon binding to the CysLT1 receptor on airway smooth muscle cells, they trigger a signaling cascade that leads to bronchoconstriction, a hallmark of asthma. By competitively blocking this receptor, this compound inhibits the downstream signaling pathways responsible for these pathological effects.

Cysteinyl-Leukotriene Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

Preclinical Efficacy

The primary preclinical evidence for the efficacy of this compound comes from in vivo studies in guinea pigs, a well-established animal model for asthma research.

In Vivo Bronchoconstriction Assays

Experimental Protocol:

Detailed experimental protocols from the original studies are not fully available in the public domain. However, based on standard pharmacological procedures of the time, the methodology likely involved the following steps:

-

Animal Model: Male Dunkin-Hartley guinea pigs were used.

-

Anesthesia: Animals were anesthetized, likely with urethane or a similar agent, to allow for stable respiratory measurements.

-

Surgical Preparation: A tracheal cannula was inserted for artificial respiration, and a jugular vein was cannulated for intravenous administration of compounds.

-

Measurement of Bronchoconstriction: Pulmonary resistance and dynamic compliance were measured to assess changes in airway caliber. This was likely achieved using a pneumotachograph and a pressure transducer connected to the tracheal cannula.

-

Challenge Agent: Leukotriene D4 (LTD4) was administered intravenously to induce bronchoconstriction.

-

Test Compound Administration: this compound was administered, likely intravenously or orally, prior to the LTD4 challenge to evaluate its antagonistic effects.

-

Data Analysis: The percentage inhibition of the LTD4-induced increase in pulmonary resistance and decrease in dynamic compliance was calculated to determine the potency of this compound.

Summary of Findings:

This compound was shown to be a potent antagonist of LTD4-induced bronchoconstriction in anesthetized guinea pigs.[1] Unfortunately, specific quantitative data such as ED50 values from the primary literature are not readily accessible.

Quantitative Data

Efforts to retrieve specific quantitative data, such as IC50 values from in vitro receptor binding assays or detailed dose-response data from in vivo studies, were unsuccessful due to the limited availability of the full-text original research articles from the 1980s. The following table is a template that would be populated with such data were it accessible.

| Parameter | Value | Species/System | Reference |

| IC50 (CysLT1 Receptor Binding) | Data not available | e.g., Guinea pig lung membranes | N/A |

| pA2 (Guinea Pig Ileum Contraction) | Data not available | Guinea pig ileum | N/A |

| ED50 (Inhibition of LTD4-induced bronchoconstriction) | Data not available | Anesthetized guinea pig | N/A |

Experimental Workflows

The logical workflow for the preclinical evaluation of this compound as a leukotriene antagonist is depicted below.

Conclusion

This compound was identified as a potent antagonist of the cysteinyl-leukotriene receptors LTC4 and LTD4. Preclinical studies, primarily in guinea pigs, demonstrated its ability to inhibit LTD4-induced bronchoconstriction, supporting its potential as a therapeutic agent for asthma. While the foundational research established its mechanism of action and in vivo efficacy, a comprehensive, data-rich preclinical profile is challenging to construct due to the limited accessibility of the original, detailed study reports. Further investigation into archived literature may be necessary to fully elucidate the quantitative pharmacology of this compound. It is important to note that another compound from the same research program, ONO-1078 (Pranlukast), progressed to clinical development and marketing.[2][3][4]

References

- 1. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]

- 2. New antagonists of leukotrienes: ONO-RS-411 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of ONO-1078 (pranlukast) on cytokine production in peripheral blood mononuclear cells of patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Worldwide clinical experience with the first marketed leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ONO-RS-347 In Vivo Experimental Protocol: Application Notes for Leukotriene Antagonist Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting in vivo experiments with ONO-RS-347, an orally active and potent antagonist of leukotriene C4 (LTC4) and D4 (LTD4). The primary application of this compound is in the research of allergic asthma and other immediate hypersensitivity diseases, where it has been shown to inhibit LTD4-induced bronchoconstriction in guinea pigs.[1]

This document outlines the essential signaling pathways, experimental workflows, and detailed protocols for evaluating the efficacy of this compound in established animal models of bronchoconstriction. While specific quantitative in vivo data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-studied compound ONO-1078 (Pranlukast), also a leukotriene antagonist from the same manufacturer, to provide a robust experimental framework.[2][3]

Leukotriene Signaling Pathway in Asthma

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that play a central role in the pathophysiology of asthma. Upon cellular activation by an allergen, these leukotrienes are synthesized and released, subsequently binding to cysteinyl leukotriene receptors (CysLT1R) on airway smooth muscle cells and other inflammatory cells. This binding initiates a signaling cascade that leads to bronchoconstriction, increased vascular permeability, mucus hypersecretion, and eosinophil recruitment, all hallmark features of an asthmatic response. This compound acts as a competitive antagonist at the CysLT1 receptor, thereby blocking the downstream effects of LTC4 and LTD4.

References

Application Notes and Protocols for ONO-RS-347 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ONO-RS-347, a potent and selective antagonist of the cysteinyl leukotriene C4 and D4 receptors, in in vitro cell culture experiments. The information is intended to assist in the design and execution of studies investigating the role of the leukotriene signaling pathway in various cellular processes.

Introduction

This compound is a valuable research tool for investigating the physiological and pathological roles of cysteinyl leukotrienes (CysLTs). CysLTs are potent lipid mediators involved in inflammatory and allergic responses. By blocking the CysLT1 receptor, this compound can be used to probe the downstream effects of this signaling pathway in a controlled in vitro environment.

Mechanism of Action

This compound is a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR). The binding of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) to CysLT1R activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a variety of cellular responses, including smooth muscle contraction, inflammation, and cell proliferation.

Data Presentation

The following tables summarize the effective in vitro concentrations of this compound's structural and functional analogs, providing a strong basis for determining the optimal dosage for your specific cell culture experiments.

Table 1: In Vitro Efficacy of Pranlukast (ONO-1078), a Close Analog of this compound

| Cell Type | Assay | Concentration Range | Observed Effect |

| Peripheral Blood Mononuclear Cells | Cytokine Production (IL-4, IL-5, GM-CSF) | 0.5, 1, 10 µg/mL | Dose-dependent inhibition of mite antigen-stimulated cytokine release. Significant suppression at 10 µg/mL. |

Table 2: In Vitro Efficacy of Other CysLT1 Receptor Antagonists

| Compound | Cell Line(s) | Assay | Concentration Range | Observed Effect |

| Montelukast | Head and Neck Cancer Cells (UM-SCC-47, HSC-3) | Colony Formation, Sphere Formation | 10 µM | Reduction in colony and sphere formation. |

| Montelukast | Human Liver Cancer Cells (HEPG2) | Cell Viability | 10 - 50 µM | Significant reduction in cell viability at 10 µM. |

| Montelukast | Lung Cancer Cell Lines (A549, H1299, H460, etc.) | Cell Proliferation | 50 - 100 µM | IC50 between 50 and 75 µM; >75% growth inhibition at 100 µM. |

| Zafirlukast | Various | Antibacterial and Antibiofilm Activity | 12.5 to >100 µM | Exhibited activity against Gram-positive bacteria. |

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).

-

Materials:

-

This compound powder

-

Sterile, anhydrous DMSO

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in DMSO.

-

Gently vortex to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

General Protocol for Cell Treatment

-

Cell Seeding:

-

Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in sterile cell culture medium to achieve the desired final concentrations.

-

Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the culture medium containing the desired concentration of this compound (or vehicle control).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.

-

Example Assay: Inhibition of Leukotriene-Induced Calcium Mobilization

This assay measures the ability of this compound to block the increase in intracellular calcium induced by a CysLT1R agonist (e.g., LTD₄).

-

Cell Preparation:

-

Plate cells in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Compound Pre-incubation:

-

Wash the cells to remove excess dye.

-

Add culture medium containing various concentrations of this compound or vehicle control.

-

Incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.

-

-

Agonist Stimulation and Measurement:

-

Use a fluorescence plate reader with an injection module to add a CysLT1R agonist (e.g., LTD₄) to the wells.

-

Immediately begin kinetic fluorescence measurements to record the change in intracellular calcium levels.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.

-

Determine the IC₅₀ value of this compound.

-

Visualizations

The following diagrams illustrate the signaling pathway of the CysLT1 receptor and a general experimental workflow for using this compound.

Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for using this compound in cell culture.

ONO-RS-347 solubility and preparation for assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-347 is a potent and orally active antagonist of cysteinyl leukotriene receptors CysLT1, targeting the actions of leukotriene C4 (LTC4) and D4 (LTD4). These lipid mediators are pivotal in the pathophysiology of inflammatory conditions such as asthma and other immediate hypersensitivity diseases. This document provides detailed application notes on the solubility of this compound, protocols for its preparation for in vitro and in vivo assays, and an overview of the signaling pathway it modulates.

Solubility and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C26H25N5O4 |

| Molecular Weight | 471.51 g/mol |

Table 2: General Solubility Guidance for this compound

| Solvent | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | DMSO is a common solvent for organic molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) and dilute further in aqueous buffers or cell culture media. |

| Ethanol | May be soluble | Solubility in ethanol may be lower than in DMSO. Can be used for in vivo formulations with appropriate co-solvents. |

| Aqueous Buffers (e.g., PBS) | Expected to have low solubility | Direct dissolution in aqueous buffers is not recommended. Dilute from a stock solution in an organic solvent. |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that, upon binding to CysLT1R, trigger a cascade of intracellular signaling events.[2][3] This signaling is central to the pathophysiology of asthma and other allergic and inflammatory diseases.[2]

The binding of cysteinyl leukotrienes to the G-protein coupled receptor CysLT1R activates the Gq alpha subunit.[3] This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells.[2][3] this compound blocks the initial step of this pathway by preventing the binding of LTC4 and LTD4 to CysLT1R.

Below is a diagram illustrating the CysLT1R signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is essential for accurate and reproducible experiments. Due to the anticipated solubility characteristics, DMSO is the recommended solvent for the initial stock.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage, protected from light.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile cell culture medium or assay buffer

-

Sterile dilution tubes

Protocol:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final DMSO concentration) should always be included in the experiment.

-

Use the freshly prepared working solutions immediately.

Example In Vitro Assay: Inhibition of Leukotriene-Induced Calcium Mobilization

This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based calcium flux assay.

Experimental Workflow:

Materials:

-

A suitable cell line expressing CysLT1R (e.g., human U937 monocytic cells)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

This compound working solutions

-

Leukotriene D4 (LTD4) as the agonist

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

A fluorescence plate reader capable of kinetic reads

Protocol:

-

Cell Culture: Culture the selected cell line according to standard protocols.

-

Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere or stabilize.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound working solutions or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a pre-determined concentration of LTD4 to all wells to stimulate calcium mobilization.

-

Measurement: Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Determine the inhibitory effect of this compound by comparing the calcium response in treated wells to the vehicle control. Calculate the IC50 value.

Preparation of Dosing Solutions for In Vivo Studies (Guinea Pig Model)

The following is a general guideline for preparing this compound for oral administration in guinea pigs, a common model for asthma research.[1][4] The final formulation will depend on the specific experimental design and vehicle toxicity studies.

Materials:

-

This compound powder

-

Suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a suspension with a small percentage of a non-toxic surfactant like Tween 80)

-

Sterile tubes

-

Homogenizer or sonicator

Protocol:

-

Weigh the required amount of this compound.

-

Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).

-

Gradually add the this compound powder to the vehicle while vortexing or stirring to create a suspension.

-

Homogenize or sonicate the suspension to ensure a uniform particle size and prevent settling.

-

Prepare the dosing solution fresh on the day of administration.

-

Administer the solution to the guinea pigs via oral gavage at the desired dose.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Ordering Information

This compound can be sourced from various chemical suppliers specializing in research compounds. Ensure to verify the purity and identity of the compound upon receipt.

References

Application of ONO-RS-347 in Bronchoconstriction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors CysLT1, targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] Cysteinyl leukotrienes are powerful inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and are key players in the pathophysiology of asthma and other immediate hypersensitivity diseases.[2] They induce bronchoconstriction, increase microvascular permeability, and promote the infiltration of eosinophils into the airways. This compound, by blocking the CysLT1 receptor, is a valuable tool for investigating the role of leukotrienes in bronchoconstrictive responses and for the preclinical assessment of potential anti-asthmatic therapies. This document provides detailed application notes and protocols for the use of this compound in in vivo bronchoconstriction studies, with a primary focus on the guinea pig model, a well-established animal model for asthma research.

Data Presentation

Table 1: In Vivo Efficacy of ONO-1078 (Pranlukast) in Guinea Pig Models of Bronchoconstriction

| Experimental Model | Challenge Agent | ONO-1078 (Pranlukast) Dose (Oral) | Observed Effect |

| Actively sensitized Dunkin-Hartley guinea pigs | Topical Ovalbumin Antigen | 10 mg/kg | Significant inhibition of the late-phase increase in total airway resistance. |

| Actively sensitized Dunkin-Hartley guinea pigs | Topical Ovalbumin Antigen | 30 mg/kg | More potent inhibition of the late-phase increase in total airway resistance. |

| Ovalbumin-sensitized guinea pigs | Intravenous Ovalbumin | 3 mg/kg | Significant inhibition of slow-reacting substance of anaphylaxis (SRS-A)-mediated bronchoconstriction. |

| Ovalbumin-sensitized guinea pigs | Inhaled Ovalbumin | 30-100 mg/kg | Significant reduction of immediate and late-phase asthmatic responses. |

| Non-sensitized guinea pigs | Nasal Leukotriene D4 (LTD4) | 3-30 mg/kg | Significant inhibition of LTD4-induced nasal microvascular leakage. |

Experimental Protocols